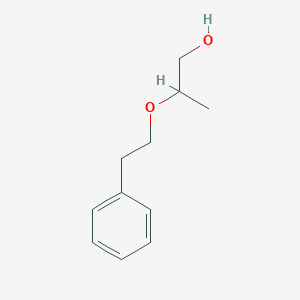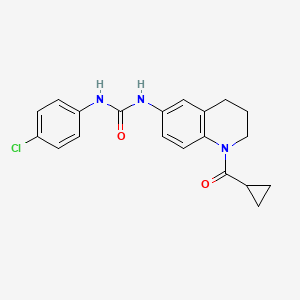
1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide is a highly specialized compound that holds significance in various scientific fields. This compound exhibits a complex structure with multiple functional groups, making it an interesting subject for research in organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:
Starting Material Preparation: : The synthesis begins with the preparation of intermediates such as 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Coupling Reactions: : The key steps involve coupling the piperidine ring with the indazole intermediate under controlled conditions.
Sulfonylation: : The methylsulfonyl group is introduced through a sulfonylation reaction using reagents like methanesulfonyl chloride.
Final Assembly: : The final compound is assembled through amide bond formation, typically using coupling reagents like EDC or DCC.
Industrial Production Methods: For industrial-scale production, optimized routes involving high-yielding steps and minimal purification stages are preferred. Catalysts and automated reactors may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide undergoes a variety of chemical reactions:
Types of Reactions:Oxidation: : The compound can be oxidized to introduce further functional groups.
Reduction: : Reductive conditions can be used to manipulate the structure, potentially modifying the piperidine ring or other moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed on the indazole or pyridine rings.
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenated compounds or strong acids for substitution reactions.
Major Products Formed: The products of these reactions vary depending on the conditions, but often include derivatives with modified functional groups, which can further alter the compound's properties and applications.
Applications De Recherche Scientifique
1-(Methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide has a broad range of applications:
Chemistry:Used as a starting material for synthesizing other complex molecules.
Acts as a catalyst or reagent in various organic synthesis reactions.
Investigated for its potential as a biochemical probe.
Used in studies involving molecular interactions and binding assays.
Explored for its pharmacological properties, including potential therapeutic effects.
Studied for its interactions with specific biological targets.
Employed in the development of advanced materials.
Used in the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets and Pathways:Binds to specific receptors or enzymes, influencing their activity.
Modulates signaling pathways involved in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-(Methanesulfonyl)-N-(2-(3-(pyridin-2-yl)-5,6,7,8-tetrahydroindazol-1-yl)ethyl)piperidine-4-carboxamide
1-(Ethylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
1-(Methylsulfonyl)-N-(2-(2,3-dihydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide
Unique Characteristics: Compared to similar compounds, 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)piperidine-4-carboxamide stands out due to its specific structural features and the presence of the methylsulfonyl group, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-30(28,29)25-13-9-16(10-14-25)21(27)23-12-15-26-19-8-3-2-6-17(19)20(24-26)18-7-4-5-11-22-18/h4-5,7,11,16H,2-3,6,8-10,12-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWREWGRRJVDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
![2-{[(3-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2502493.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2502495.png)
![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)

![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2502499.png)
![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)

![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)

![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2502511.png)
